An In-depth Technical Guide to Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
An In-depth Technical Guide to Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. It delves into its fundamental properties, synthesis, characterization, and applications, with a focus on practical utility and scientific integrity.
Introduction: A Versatile Scaffold in Modern Chemistry
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a heterocyclic organic compound that has garnered significant attention as a versatile building block in synthetic and medicinal chemistry. Its rigid pyrrolidinone core, functionalized with both a ketone and an ester moiety, presents multiple reaction sites for chemical modification. This structural arrangement makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and other fine chemicals.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred choice in various laboratory and industrial settings.
Core Molecular & Physical Characteristics
A precise understanding of the compound's properties is the foundation of its effective application. The identity and purity of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride are confirmed by its unique identifiers and physicochemical data.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 916814-29-4 | [3][4][5][6] |
| Molecular Formula | C₇H₁₂ClNO₃ | [3][4][5] |
| Molecular Weight | 193.63 g/mol | [3][4][5] |
| Synonyms | Ethyl 4-oxo-3-pyrrolidinecarboxylate hydrochloride; 4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride | [3][5] |
| PubChem CID | 70700952 | [3][5] |
| MDL Number | MFCD17012780 | [3][4] |
| SMILES | CCOC(=O)C1CNCC1=O.Cl | [3] |
Quality Control & Spectroscopic Verification
Ensuring the identity and purity of the starting material is a critical, self-validating step in any synthetic workflow. The structure of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectroscopy is used to identify the proton environments. Expected signals would include a triplet and quartet for the ethyl group, and distinct signals for the three methylene groups of the pyrrolidine ring, with chemical shifts influenced by the adjacent ketone, amine, and ester functionalities.
-
¹³C NMR spectroscopy complements this by identifying the carbon skeleton, with characteristic peaks for the carbonyl carbons (ketone and ester), the ester ethoxy carbons, and the three distinct carbons of the pyrrolidine ring.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum of this compound will be dominated by:
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A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.
-
Another strong C=O stretching band for the ketone, typically around 1720 cm⁻¹.
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A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N-H stretch of the ammonium hydrochloride salt.
-
C-O and C-N stretching vibrations at lower frequencies.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing definitive proof of the molecular formula.
The logical flow for material verification is outlined in the diagram below.
Caption: Workflow for the spectroscopic verification of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.
Synthesis and Chemical Reactivity
The pyrrolidine ring is a privileged scaffold in medicinal chemistry. Understanding the synthesis of this key intermediate provides insight into its reactivity and potential for derivatization. A common synthetic approach involves multi-step sequences starting from readily available materials like glycine ethyl ester.[8]
The core reactivity of this molecule is dictated by its three main functional components:
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The Secondary Amine (as Hydrochloride): The amine is the most versatile handle. Before reaction, it must be liberated to its free base form using a non-nucleophilic base (e.g., triethylamine, DIPEA). Once free, it can undergo N-alkylation, N-acylation, or reductive amination.
-
The Ketone: The C4-keto group is an electrophilic center, ideal for reactions such as reductive amination to install substituents at the 4-position, or Wittig-type reactions to form exocyclic double bonds.
-
The β-Ketoester Moiety: The protons on the C3 carbon are acidic and can be removed by a suitable base, generating a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C3 position.
The interplay between these groups allows for a structured and regioselective approach to building molecular complexity.
Caption: Major reaction pathways for derivatizing the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[1] The pyrrolidinone core is a common feature in a wide range of pharmaceutical agents, valued for its metabolic stability and ability to engage in hydrogen bonding.
-
Scaffold for API Synthesis: It serves as a foundational scaffold for creating active pharmaceutical ingredients (APIs).[1] Its functional handles allow for the systematic exploration of chemical space around the pyrrolidine core, which is crucial for structure-activity relationship (SAR) studies.
-
Access to Substituted Pyrrolidines: Through reactions like reductive amination and N-alkylation, a diverse library of substituted pyrrolidines can be generated. These derivatives are precursors to compounds targeting a wide array of diseases.
-
Chiral Synthesis: The molecule can be a starting point for synthesizing stereochemically pure compounds, which is often a requirement for modern therapeutics.[8]
Experimental Protocol: N-Benzylation
This protocol details a standard procedure for the N-alkylation of the title compound, a fundamental transformation that adds a common protecting group or a core substituent.
Objective: To synthesize Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate from its hydrochloride salt.
Materials:
-
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride and dichloromethane. Stir to form a suspension.
-
Liberation of Free Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine dropwise. The purpose of the triethylamine is twofold: first, to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine; second, to act as an acid scavenger for the HBr generated during the subsequent alkylation. Stir for 15-20 minutes.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The bicarbonate wash removes any remaining acidic species, including excess triethylammonium hydrobromide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure product.
Storage and Handling
Proper storage and handling are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Recommended storage is under an inert atmosphere at 2-8°C.[4] This minimizes degradation from moisture and atmospheric contaminants.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (beyond its own salt nature).[11]
-
Handling Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid creating dust. Standard safe handling procedures for chemical reagents should be followed.[9]
References
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Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4 . American Elements. Available at: [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . National Center for Biotechnology Information (PMC). Available at: [Link]
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Key Applications of Ethyl 1-benzyl-4-pyrrolidone-3-carboxylate in Chemical Synthesis . Medium. Available at: [Link]
- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.
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(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . ResearchGate. Available at: [Link]
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Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride . 3ASenrise. Available at: [Link]
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Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Material Safety Data Sheet - Pyrrolidine . Cole-Parmer. Available at: [Link]
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PYRROLIDINE FOR SYNTHESIS . Loba Chemie. Available at: [Link]
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The Investigation of Spectroscopic and Electronic Properties of 3-Ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4- . DergiPark. Available at: [Link]
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